2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate
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Overview
Description
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate is a chemical compound known for its application in controlled radical polymerization. It is a switchable RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which makes it highly valuable in the field of polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate typically involves the reaction of 2-cyanobutan-2-yl with methyl(piridin-4-yl)carbamodithioate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamodithioates .
Scientific Research Applications
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate involves its role as a RAFT agent in polymerization reactions. It mediates the polymerization process by reversibly adding to the growing polymer chain and then fragmenting to release the active radical. This controlled process allows for precise control over the molecular weight and structure of the resulting polymer .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- 2-Cyano-2-propyl benzodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Uniqueness
2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate is unique due to its specific structure, which provides distinct reactivity and selectivity in polymerization reactions. Its ability to switch between neutral and protonated forms makes it versatile for different types of monomers, including vinyl esters, vinyl amides, styrenes, acrylates, and methacrylates .
Properties
IUPAC Name |
2-cyanobutan-2-yl N-methyl-N-pyridin-4-ylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-4-12(2,9-13)17-11(16)15(3)10-5-7-14-8-6-10/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIADYKUKFHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)SC(=S)N(C)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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